Itaconic acid
Overview
Description
Itaconic Acid Description
Itaconic acid (ITA), also known as methylenesuccinic acid, is a bio-based monounsaturated organic acid with the molecular formula C5H6O4. It is not traditionally classified as a mammalian metabolite, but recent studies have identified ITA as a metabolite induced during macrophage activation, suggesting a role in the immune response . Itaconic acid is also recognized for its industrial significance as a precursor for polymer synthesis and has been used in various industrial processes for decades . It is derived from biomass and is considered a promising platform chemical due to its extensive applications in the production of specialty polymers .
Synthesis Analysis
The biotechnological production of itaconic acid is primarily achieved through the fermentation of carbohydrates by fungi such as Aspergillus terreus and Ustilago maydis, as well as metabolically engineered bacteria like Escherichia coli and Corynebacterium glutamicum . In mammalian cells, ITA is synthesized from the citric acid cycle intermediate cis-aconitic acid, with the immune-responsive gene 1 protein (IRG1) playing a critical role in its production . The synthesis of itaconic acid and its derivatives involves various biosynthetic pathways, including the conversion of acyl-CoA and oxaloacetic acid into alkylitaconic acids and α-methylene-γ-butyrolactones .
Molecular Structure Analysis
Itaconic acid possesses a vinylidene group that contributes to its distinctive bioactivities and chemical reactivity. The molecular structure of itaconic acid derivatives can be categorized into two groups: alkylitaconic acids and α-methylene-γ-butyrolactones. These structures are responsible for the versatile functions of itaconic acid derivatives, including antimicrobial, anti-inflammatory, antitumor, and plant growth-regulating activities .
Chemical Reactions Analysis
Itaconic acid and its derivatives are known for their ability to undergo various chemical reactions due to the presence of functional groups with covalent double bonds. These reactions include crosslinking, which supports the synthesis of a wide range of innovative polymers with applications in hydrogels, drug delivery, coatings, and elastomers . Itaconic acid can also be incorporated into polymers through polycondensation and ring-opening-metathesis polymerization (ROMP), leading to the production of renewable unsaturated polyesters and polynorbornenes .
Physical and Chemical Properties Analysis
Itaconic acid is a white, crystalline substance with flexible structural properties. It is an alternative to petrochemicals like acrylic and methacrylic acids due to its functional groups that allow for easy incorporation into polymers . The physical and chemical properties of itaconic acid, such as its unsaturated dicarboxylic nature, make it suitable for various applications in the agro-based, plastics, textile, paint, and pharmaceutical sectors . However, itaconic acid can impair mitochondrial function by inhibiting complexes II and IV of the respiratory chain and inducing the permeability transition pore opening in mitochondria, which highlights its biological activity and potential impact on cellular metabolism .
Scientific Research Applications
Biotechnological Production and Industrial Uses Itaconic acid (IA) is notable for its role in the production of polymers, synthetic fibers, resins, adhesives, thickeners, and binders. The primary method of producing itaconic acid is through the fermentation of carbohydrates by fungi. There's ongoing research to improve productivity and reduce costs through biotechnology approaches like immobilization techniques, genetic engineering, and the use of alternative substrates. These advancements could widen the market and applications for itaconic acid (Willke & Vorlop, 2001).
Biochemistry and Microbial Production Itaconic acid's potential as a biochemical building block is significant, especially for the production of resins, plastics, paints, and synthetic fibers. Some species of Aspergillus, like A. itaconicus and A. terreus, can synthesize and secrete itaconic acid. The process, however, faces challenges like low titers and high production costs compared to other acids like citric acid. Recent advancements in the understanding of the molecular processes and genetic engineering have made it possible to produce itaconic acid in different host organisms, opening new avenues for its biotechnological production (Steiger et al., 2013).
Downstream Processing in Manufacturing The separation and purification of itaconic acid from fermentation broth are crucial in its manufacturing process. Different methods like crystallization, extraction, electrodialysis, diafiltration, pertraction, and adsorption are being studied for their efficiency and economic viability. Optimizing these downstream processes is vital for making biorefineries sustainable and economically viable. The development in these areas can significantly influence the overall cost and efficiency of itaconic acid production (Magalhães et al., 2016).
Metabolic Engineering for High Yield Production Research has been conducted to enhance the yield of itaconic acid production using Escherichia coli as a host. This approach overcomes limitations associated with Aspergillus terreus, like slow growth and oxygen sensitivity. Strategies like the use of plasmids carrying genes for itaconic acid production and model-based intervention have led to significant improvements in yield and productivity, indicating potential for realistic applications (Harder, Bettenbrock, & Klamt, 2016).
Applications in Polymer Chemistry Itaconic acid serves as a versatile building block for creating renewable polyesters and related co-polymers. Its trifunctional structure allows for the synthesis of unique polymers with various applications, such as UV-curing resins for coatings, inks, adhesives, and thermally curing compositions. This area of research explores the properties of these materials and identifies potential for further research (Robert & Friebel, 2016).
Role in Mammalian Metabolism Interestingly, itaconic acid is also a metabolite in mammalian cells, particularly induced during macrophage activation. It plays a role in the immune response, synthesized from cis-aconitic acid. This discovery highlights a previously unidentified biosynthetic pathway related to TCA cycle metabolism in mammalian cells (Strelko et al., 2011).
Renewable Resource-Based Resins and Polyesters Itaconic acid is being explored for the synthesis of renewable resource-based resins and polyesters. Its unique trifunctional structure leads to novel polymeric materials, offering an environmentally friendly alternative to petrochemical sources. This research area is critical for the sustainable development of the chemical industry (Kumar et al., 2017).
Renewable Thermosets and Thermoplastics The development of renewable thermosets and thermoplastics almost entirely derived from itaconic acid is an emerging field. This research focuses on using itaconic acid as a key substrate for high-value polymers, which are degradable or recyclable, thereby contributing to a sustainable chemical industry (Trotta et al., 2019).
Safety And Hazards
Future Directions
Itaconic acid is a valuable platform chemical integrated into the first 12 building block compounds . Given its trifunctional structure, IA allows the synthesis of various novel biopolymers, such as drug carriers, intelligent food packaging, antimicrobial biopolymers, hydrogels in water treatment and analysis, and superabsorbent polymers binding agents . In addition, IA shows antimicrobial, anti-inflammatory, and antitumor activity . This manuscript aims to address the production of IA from renewable sources to create a sustainable circular economy in the future .
properties
IUPAC Name |
2-methylidenebutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBHZANLOWSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-64-6, Array | |
Record name | Itaconic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25119-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylenesuccinic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |
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DSSTOX Substance ID |
DTXSID2026608 | |
Record name | Methylenebutanedioic acid | |
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Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |
Record name | Butanedioic acid, 2-methylene- | |
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Record name | Methylenesuccinic acid | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
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Boiling Point |
268 °C, SUBLIMES | |
Record name | METHYLENESUCCINIC ACID | |
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Solubility |
1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |
Record name | METHYLENESUCCINIC ACID | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.632 | |
Record name | METHYLENESUCCINIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
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Product Name |
Itaconic acid | |
Color/Form |
RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |
CAS RN |
97-65-4, 25119-64-6 | |
Record name | Itaconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylenesuccinic acid | |
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Record name | Butanedioic acid, methylene-, homopolymer | |
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Record name | Itaconic acid | |
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Record name | Butanedioic acid, 2-methylene- | |
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Record name | Methylenebutanedioic acid | |
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Record name | Itaconic acid | |
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Record name | ITACONIC ACID | |
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Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
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Melting Point |
162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |
Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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